molecular formula C10H10F2O3 B15382412 Methyl 3-ethoxy-2,6-difluorobenzoate

Methyl 3-ethoxy-2,6-difluorobenzoate

Cat. No.: B15382412
M. Wt: 216.18 g/mol
InChI Key: ZCXLUVIXUXWBRN-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2,6-difluorobenzoate is a fluorinated benzoate ester characterized by an ethoxy group at the 3-position and fluorine atoms at the 2- and 6-positions. The ethoxy group contributes to electron-donating effects, influencing reactivity and interactions in biological or chemical systems .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-ethoxy-2,6-difluorobenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

ZCXLUVIXUXWBRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Type and Position

Methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5)
  • Structure : Bromo substituent at the 4-position instead of ethoxy.
  • Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., synthesis of Compound 29d in ). The bromo group acts as a leaving group, enabling further functionalization .
Methyl 3-amino-2,6-difluorobenzoate (CAS 1392273-41-4)
  • Structure: Amino group at the 3-position instead of ethoxy.
  • Applications: Precursor for diazenyl derivatives (e.g., compounds 17 and 19 in ) used in light-controlled BRAF kinase inhibitors. The amino group facilitates diazo coupling reactions .
  • Commercial Availability : Priced at USD 1,000–3,000 per metric ton, indicating industrial relevance .
Methyl 3-fluoro-2,6-dimethylbenzoate (CAS 26829-85-6)
  • Structure : Methyl groups at 2- and 6-positions; fluoro at 3-position.
  • Physicochemical Properties: Molecular weight 182.19 g/mol.

Functional Group Variations

Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate (CAS 1195768-19-4)
  • Structure : Sulfonamido and difluorophenyl groups at the 3-position.
  • The sulfonamido group enhances binding affinity to biological targets compared to ethoxy .
Triflusulfuron Methyl Ester
  • Structure : Triazine and sulfonyl groups.
  • Applications : Herbicidal activity due to sulfonylurea functionality, contrasting with the ethoxy group’s lack of pesticidal activity in the target compound .

Structural Similarity and Commercial Relevance

  • Methyl 4-amino-2,6-difluorobenzoate (CAS 191478-99-6) and Methyl 2-amino-4,6-difluorobenzoate (CAS 379228-57-6): Similarity scores: 0.90 (). Amino substituents enable divergent synthetic pathways (e.g., azo dyes vs. ethoxy’s stability in ether-forming reactions).
  • Methyl 4-bromo-2,6-difluorobenzoate :

    • Priced at ¥4,100–14,000 per gram (), reflecting demand in synthetic chemistry.

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